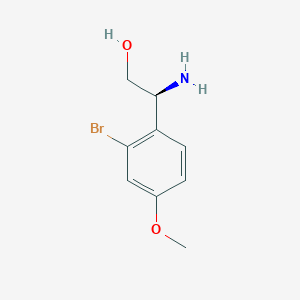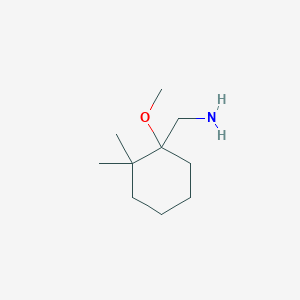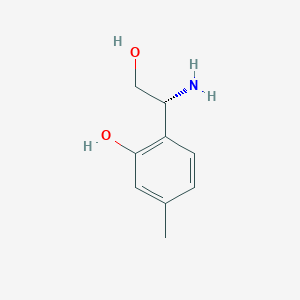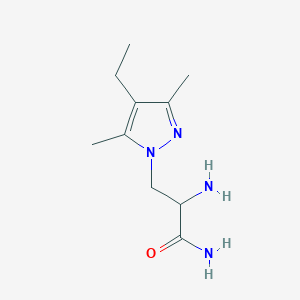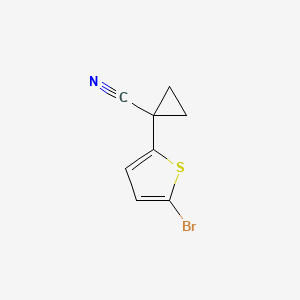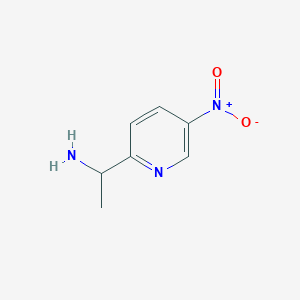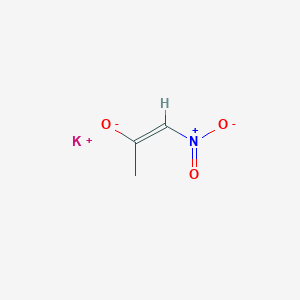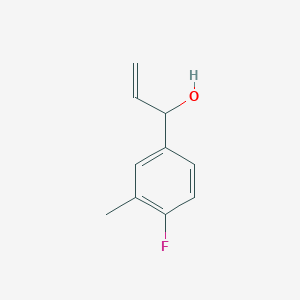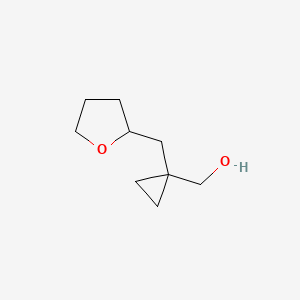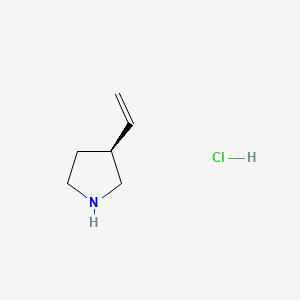
(3S)-3-ethenylpyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring, and it is commonly found in its hydrochloride salt form. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction. This can be done using reagents like vinyl halides under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing large reactors to perform the cyclization step efficiently.
Continuous Flow Chemistry: Employing continuous flow reactors to introduce the ethenyl group, which allows for better control over reaction conditions and yields.
Purification and Crystallization: The compound is purified through crystallization techniques to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
(3S)-3-ethenylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (3S)-3-formylpyrrolidine or (3S)-3-carboxypyrrolidine.
Reduction: Formation of (3S)-3-ethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(3S)-3-ethenylpyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3S)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(3S)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.
(3S)-3-methylpyrrolidinehydrochloride: Contains a methyl group at the third position.
(3S)-3-propylpyrrolidinehydrochloride: Contains a propyl group at the third position.
Uniqueness
(3S)-3-ethenylpyrrolidinehydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC 名称 |
(3S)-3-ethenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m1./s1 |
InChI 键 |
AEDUVXGOGRMQCK-FYZOBXCZSA-N |
手性 SMILES |
C=C[C@@H]1CCNC1.Cl |
规范 SMILES |
C=CC1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

